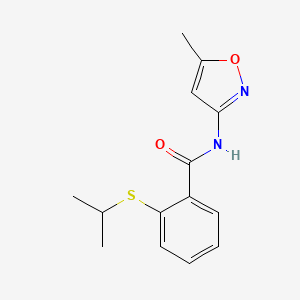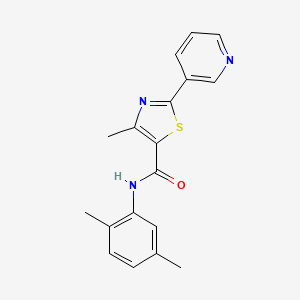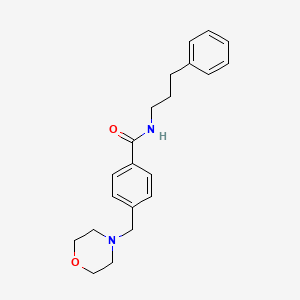![molecular formula C17H22N4O2S B4444568 2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4444568.png)
2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone
Descripción general
Descripción
2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone, also known as TAK-915, is a novel drug candidate that has shown potential in the treatment of cognitive and memory impairments associated with Alzheimer's disease.
Mecanismo De Acción
2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone acts as a selective antagonist of the GABAA α5 receptor, which is primarily expressed in the hippocampus and is involved in learning and memory processes. By blocking the activity of this receptor, this compound enhances the function of the hippocampus, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to enhance synaptic plasticity and increase the number of dendritic spines in the hippocampus, which are important for learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone is its selectivity for the GABAA α5 receptor, which reduces the likelihood of off-target effects. However, its efficacy in humans is still unknown, and further research is needed to determine its safety and effectiveness.
Direcciones Futuras
There are several future directions for research on 2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone. One area of interest is its potential in treating other cognitive disorders, such as schizophrenia and traumatic brain injury. Another direction is to investigate its effectiveness in combination with other drugs for the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans.
In conclusion, this compound is a novel drug candidate that has shown potential in the treatment of cognitive and memory impairments associated with Alzheimer's disease. While further research is needed to determine its safety and effectiveness in humans, its selectivity for the GABAA α5 receptor makes it a promising candidate for future drug development.
Aplicaciones Científicas De Investigación
2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone has been extensively researched in preclinical studies, where it has shown promising results in improving cognitive function and memory in animal models of Alzheimer's disease. It has also been investigated for its potential in treating schizophrenia and other cognitive disorders.
Propiedades
IUPAC Name |
2-methyl-5-[4-(4-thiophen-2-ylbutanoyl)piperazin-1-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-19-17(23)12-14(13-18-19)20-7-9-21(10-8-20)16(22)6-2-4-15-5-3-11-24-15/h3,5,11-13H,2,4,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTFLDZKUGQMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)CCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid](/img/structure/B4444487.png)

![N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4444494.png)
![2-methyl-5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4444512.png)

![N-[4-({[3-(2-ethoxyphenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4444528.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4444545.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B4444558.png)
![4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4444564.png)
![4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide](/img/structure/B4444566.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444571.png)
![1-[3-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4444579.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4444587.png)
